molecular formula C8H16N2O B15252581 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one

Cat. No.: B15252581
M. Wt: 156.23 g/mol
InChI Key: XZHYPHLMYTXZCN-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one typically involves the reaction of 2-methylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and pH to ensure the formation of the correct product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can yield secondary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyrrolidine
  • 1-Methyl-2-pyrrolidinone
  • 2-(2-Aminoethyl)-1-methylpyrrolidine

Comparison: 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-[2-(aminomethyl)-2-methylpyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(10,2)6-9/h3-6,9H2,1-2H3

InChI Key

XZHYPHLMYTXZCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1(C)CN

Origin of Product

United States

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